![molecular formula C9H13N5O2 B14183243 3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile CAS No. 918445-51-9](/img/structure/B14183243.png)
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile is a chemical compound with a complex structure that includes a pyrimidine ring substituted with amino and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a temperature of 150°C and a reaction time of 10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
科学的研究の応用
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular metabolism .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of the target compound.
4-Amino-2,6-dimethoxypyrimidine: Another related compound with similar structural features.
Uniqueness
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
特性
CAS番号 |
918445-51-9 |
|---|---|
分子式 |
C9H13N5O2 |
分子量 |
223.23 g/mol |
IUPAC名 |
3-[(5-amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C9H13N5O2/c1-15-7-6(11)8(16-2)14-9(13-7)12-5-3-4-10/h3,5,11H2,1-2H3,(H,12,13,14) |
InChIキー |
TWOOKNTXTIAARZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC(=N1)NCCC#N)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
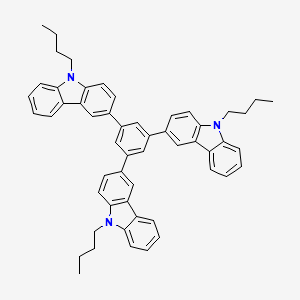
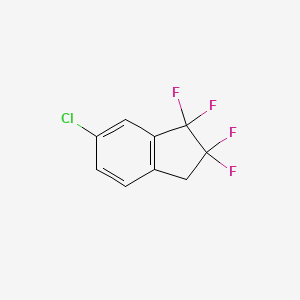
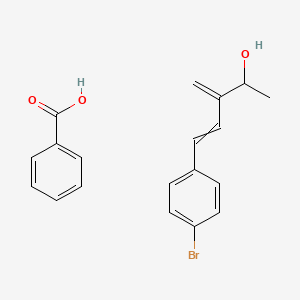
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
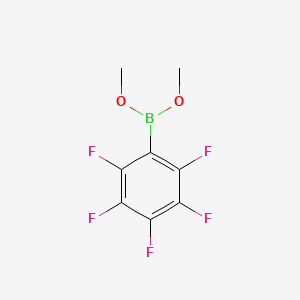
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
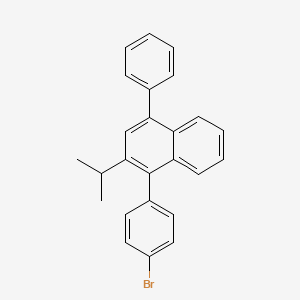
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
